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Compound of Interest

Compound Name: 4-Methylcyclohexylamine

Cat. No.: B030895

This guide provides a comprehensive overview of the spectroscopic data for 4-
Methylcyclohexylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in
drug development and analytical chemistry, offering detailed data, experimental protocols, and
visualizations to aid in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-
Methylcyclohexylamine. Both *H and *3C NMR provide detailed information about the
chemical environment of the hydrogen and carbon atoms, respectively. The data presented
here is a compilation from various sources and may represent a mixture of cis and trans
isomers.

1.1. *H NMR Spectral Data

The *H NMR spectrum of 4-Methylcyclohexylamine shows characteristic signals for the
protons on the cyclohexane ring and the methyl group. The chemical shifts can vary slightly
depending on the solvent and the isomeric (cis/trans) composition.
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Assignment

Chemical Shift (5) in
ppm

Multiplicity Notes

H on C-N

The proton attached
~25-3.0 Multiplet to the carbon bearing

the amino group.

Ring CH:z

Overlapping signals
_ from the methylene
~1.0-1.9 Multiplet
protons on the

cyclohexane ring.

Ring CH

) Proton on the carbon
~14-1.7 Multiplet )
with the methyl group.

NH2

Chemical shift is
variable and
dependent on
~11-16 Broad Singlet concentration and
solvent. Can be

exchanged with D20.
[11[2][3]

CHs

The methyl group
rotons, split by the
~0.8-1.0 Doublet P ) P .y
adjacent methine

proton.

1.2. 13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of 4-

Methylcyclohexylamine. The chemical shifts for the trans isomer are presented below.
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Assignment Chemical Shift (8) in ppm (trans-isomer)
C-N ~ 50-55
Ring CH:2 ~ 25-35
Ring CH ~ 30-35
CHs ~ 20-25

Note: Specific peak assignments for a mixture of cis and trans isomers can be complex and
may require 2D NMR techniques for full elucidation.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of an amine like 4-Methylcyclohexylamine is as
follows:[4][5][6][7]

e Sample Preparation:
o Weigh approximately 5-10 mg of 4-Methylcyclohexylamine.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, D20) in a

clean, dry vial.
o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:

o Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

o

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is common.

[¢]

Number of Scans: 8 to 16 scans are generally sufficient.

o

Relaxation Delay (d1): 1-2 seconds.

[e]

Spectral Width: A range of 0 to 12 ppm is typically adequate.
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o Referencing: The spectrum is referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR Acquisition:

o Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30’) is used to obtain a
spectrum with singlets for each carbon.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to
the lower natural abundance of 13C.

o Relaxation Delay (d1): 2-5 seconds.
o Spectral Width: A typical range is 0 to 220 ppm.

e Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase and baseline correct the spectrum.

[e]

For *H NMR, integrate the signals to determine the relative proton ratios.

o

Identify and report the chemical shifts (d) in parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-
Methylcyclohexylamine, the key characteristic absorptions are associated with the N-H and
C-N bonds of the primary amine and the C-H bonds of the alkyl framework.[1][2][3][8]

2.1. IR Spectral Data
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Frequency Range

Vibrational Mode Intensity Notes
(cm~)
N-H Stretch Primary amines show
(asymmetric & 3300 - 3500 Medium, Sharp two bands in this
symmetric) region.[1][2][3][8]
Characteristic of the
C-H Stretch (sp3® CH,
2850 - 2960 Strong cyclohexyl and methyl
CHz, CH5)
groups.
A characteristic
N-H Bend (scissoring) 1580 - 1650 Medium absorption for primary
amines.[8]
C-N Stretch (aliphatic )
] 1020 - 1250 Medium to Weak [8]
amine)
Observed for primary
N-H Wag 665 - 910 Broad, Strong and secondary

amines.[8]

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like 4-

Methylcyclohexylamine is using Attenuated Total Reflectance (ATR) or a neat sample

between salt plates.

e ATR-FTIR Spectroscopy:

o Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

o Sample Application: Place a small drop of liquid 4-Methylcyclohexylamine directly onto

the ATR crystal.

o Background Scan: Record a background spectrum of the clean, empty ATR crystal.
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o Sample Scan: Acquire the spectrum of the sample. The instrument software will
automatically subtract the background.

o Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio
over a range of 4000 to 400 cm~1.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

the measurement.

o Neat Sample (Salt Plates):
o Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).
o Mount the plates in the spectrometer's sample holder.
o Acquire the spectrum as described above.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 4-Methylcyclohexylamine (C7H1sN), the molecular weight is 113.20 g/mol

9]
3.1. Mass Spectral Data

The electron ionization (ElI) mass spectrum of 4-Methylcyclohexylamine is characterized by a
molecular ion peak and several fragment ions.
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m/z (mass-to-charge

. Relative Intensity Proposed Fragment Notes
ratio)
113 Moderate [C7H1sN]* e Molecular ion (M*e).[9]
Loss of a methyl
98 Low [M - CH3]*
group.
[M - CzHs]™* or ring
84 Moderate )
fragmentation
High (often base a-cleavage with loss
56 [CsHeN]* ]
peak) of a CaHo radical.[9]
43 High [CsH7]* Alkyl fragment.[9]
Characteristic
30 Moderate [CHaN]* fragment for primary
amines.

The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an
odd nominal molecular weight, which is consistent with the molecular ion of 4-
Methylcyclohexylamine at m/z 113.[10][11]

3.2. Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile amine like 4-Methylcyclohexylamine is using Gas
Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[12][13]

e Sample Preparation:

o Prepare a dilute solution of 4-Methylcyclohexylamine (e.g., 10-100 pug/mL) in a volatile
organic solvent such as methanol or dichloromethane.

e Gas Chromatography (GC):

o Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness) is suitable.
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o Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet, which
is heated to ensure volatilization.

o Temperature Program: A temperature gradient is used to separate the components of the
sample as they pass through the column. A typical program might start at 50°C and ramp
up to 250°C.

o Carrier Gas: Helium is commonly used as the carrier gas.

e Mass Spectrometry (MS):

o lonization: Electron lonization (EIl) at a standard energy of 70 eV is used to fragment the
molecules eluting from the GC column.

o Mass Analyzer: A quadrupole or ion trap analyzer separates the resulting ions based on
their mass-to-charge ratio.

o Detection: The detector records the abundance of each ion.

o Mass Range: The spectrum is typically scanned over a mass range of m/z 30 to 300.
Visualizations
4.1. Spectroscopic Analysis Workflow
4.2. Mass Spectrometry Fragmentation of 4-Methylcyclohexylamine

This diagram illustrates the primary fragmentation pathway (a-cleavage) of 4-
Methylcyclohexylamine in an EI mass spectrometer.
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Caption: Key fragmentation of 4-Methylcyclohexylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
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» To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylcyclohexylamine: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030895#spectroscopic-data-of-4-
methylcyclohexylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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